molecular formula C18H13BrCl2N2O3S B304805 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B304805
M. Wt: 488.2 g/mol
InChI Key: WSOPGAGQCFHLMC-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy due to its ability to selectively target cancer cells that rely on glutamine metabolism for survival.

Scientific Research Applications

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, making it a promising candidate for cancer therapy.

Mechanism of Action

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, which ultimately leads to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit glutaminase, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, decrease the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to decrease the production of reactive oxygen species, which can contribute to cancer cell survival.

Advantages and Limitations for Lab Experiments

One of the advantages of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its ability to selectively target cancer cells that rely on glutamine metabolism for survival. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic to normal cells than traditional chemotherapy. However, one of the limitations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one in combination with other metabolic inhibitors, such as inhibitors of glycolysis or fatty acid metabolism, may have synergistic effects on cancer cell proliferation. Finally, the development of more water-soluble formulations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one may improve its efficacy as a cancer therapy.

Synthesis Methods

The synthesis of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one involves a multi-step process that includes the condensation of 4-bromophenol with 2-(2-aminoethoxy)ethanol to form a protected intermediate. This intermediate is then reacted with 3,5-dichlorobenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after deprotection of the intermediate with hydrochloric acid. The yield of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is typically around 30-40%, and the purity can be improved through recrystallization.

properties

Product Name

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

Molecular Formula

C18H13BrCl2N2O3S

Molecular Weight

488.2 g/mol

IUPAC Name

(5Z)-2-amino-5-[[4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorophenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H13BrCl2N2O3S/c19-11-1-3-12(4-2-11)25-5-6-26-16-13(20)7-10(8-14(16)21)9-15-17(24)23-18(22)27-15/h1-4,7-9H,5-6H2,(H2,22,23,24)/b15-9-

InChI Key

WSOPGAGQCFHLMC-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl)Br

SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

Canonical SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.